2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
“2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
- A study described the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing insights into the structural properties of related fluorophenyl compounds through elemental analysis, FT-IR, TGA, DTA, UV-Visible, and X-ray diffraction techniques (Sapnakumari et al., 2014).
- Another research effort reported on the synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity, highlighting the significance of thiophene derivatives in medicinal chemistry (Prasad et al., 2017).
Biological Activity and Applications
- Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, with in vitro cytotoxicity studies revealing their potential as anticancer drugs. These studies suggest the promising application of similar compounds in cancer therapy (Basu Baul et al., 2009).
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied for their structure-activity relationship, demonstrating their ability to overcome drug resistance in cancer cells. This highlights the therapeutic potential of structurally related compounds (Das et al., 2009).
Material Science and Dyeing Applications
- Novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers were developed, showcasing how modifications in thiophene derivatives can influence the dyeing performance and fastness properties on textiles (Iyun et al., 2015).
Mechanism of Action
Target of Action
The compound “2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a thiophene-based analog . Thiophene derivatives are known to have a variety of biological effects and are used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIEBFGJLYADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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